molecular formula C6H5N3O B14918135 1H-Imidazo[4,5-c]pyridin-6-ol

1H-Imidazo[4,5-c]pyridin-6-ol

Cat. No.: B14918135
M. Wt: 135.12 g/mol
InChI Key: OCCDWISPUBWEHC-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-c]pyridin-6-ol is a heterocyclic compound that features a fused imidazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-c]pyridin-6-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst can yield the desired imidazo[4,5-c]pyridine core .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-c]pyridin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Imidazo[4,5-c]pyridin-6-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazo[4,5-c]pyridin-6-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 1H-Imidazo[4,5-c]pyridin-6-ol is unique due to its specific ring fusion pattern and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

3,5-dihydroimidazo[4,5-c]pyridin-6-one

InChI

InChI=1S/C6H5N3O/c10-6-1-4-5(2-7-6)9-3-8-4/h1-3H,(H,7,10)(H,8,9)

InChI Key

OCCDWISPUBWEHC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CNC1=O)NC=N2

Origin of Product

United States

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